molecular formula C31H31N5O4 B2596692 benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate CAS No. 868213-84-7

benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate

Cat. No.: B2596692
CAS No.: 868213-84-7
M. Wt: 537.62
InChI Key: RGYCPTBCDRYYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl acetate is an organic ester with the molecular formula CH3C(O)OCH2C6H5 . It is formed by the condensation of benzyl alcohol and acetic acid . Similar to most other esters, it possesses a sweet and pleasant aroma, owing to which, it finds applications in personal hygiene and health care products .


Synthesis Analysis

Benzyl acetate can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Molecular Structure Analysis

The molecular structure of benzyl acetate can be viewed using Java or Javascript . It consists of a benzyl group, C6H5CH2, attached to an acetate functional group, COOCH3 .


Chemical Reactions Analysis

Esters, like benzyl acetate, can undergo various reactions such as hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .


Physical and Chemical Properties Analysis

Benzyl acetate is a colorless liquid with a floral odor . It has a density of 1

Scientific Research Applications

Antiviral Activity

Compounds with a 9-benzyl-6-(dimethylamino)-9H-purine structure have been synthesized and evaluated for their antirhinovirus activity. These compounds, through modifications such as the introduction of a 2-chloro substituent, have shown substantial increases in antiviral activity against rhinovirus type 1B, indicating their potential as new classes of antiviral agents [J. Kelley, J. A. Linn, M. P. Krochmal, J. Selway, 1988].

Catalytic Applications

Research on selenoxides, including dibenzyl selenoxide, demonstrates their effectiveness as catalysts for the bromination of organic substrates using sodium bromide and hydrogen peroxide. This study highlights the utility of these compounds in organic synthesis, particularly for introducing bromo groups into various substrates with high efficiency [M. Goodman, M. Detty, 2004].

Enantioselective Synthesis

The enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist showcases the application of chiral compounds in producing optically active pharmaceutical intermediates. This process involves lipase-catalyzed transesterification, demonstrating the integration of biocatalysis in synthesizing complex molecules with specific stereochemistry [J. Matsubara, K. Kitano, K. Otsubo, et al., 2000].

Material Science Applications

In material science, the preparation of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition is a novel method for producing cerium dioxide nanoparticles. This method leverages the metal-responsive properties of benzoxazine dimers for complex formation with cerium ions, followed by thermal decomposition to yield CeO2 with potential applications in catalysis and electronics [C. Veranitisagul, A. Kaewvilai, Sarawut Sangngern, et al., 2011].

Mechanism of Action

While the specific mechanism of action for “benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate” is not available, benzylamine, a related compound, is known to interact with the nervous system of certain parasites, resulting in their death .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate involves the reaction of 2,6-dioxopurine with dibenzylamine, followed by the reaction of the resulting compound with benzyl bromoacetate.", "Starting Materials": [ "2,6-dioxopurine", "dibenzylamine", "benzyl bromoacetate" ], "Reaction": [ "Step 1: 2,6-dioxopurine is reacted with dibenzylamine in the presence of a suitable solvent and a catalyst to form 8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-one.", "Step 2: The resulting compound from step 1 is then reacted with benzyl bromoacetate in the presence of a suitable solvent and a base to form benzyl 2-(8-((dibenzylamino)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate." ] }

CAS No.

868213-84-7

Molecular Formula

C31H31N5O4

Molecular Weight

537.62

IUPAC Name

benzyl 2-[8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

InChI

InChI=1S/C31H31N5O4/c1-33-29-28(30(38)34(2)31(33)39)36(21-27(37)40-22-25-16-10-5-11-17-25)26(32-29)20-35(18-23-12-6-3-7-13-23)19-24-14-8-4-9-15-24/h3-17H,18-22H2,1-2H3

InChI Key

RGYCPTBCDRYYJV-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)OCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.